1-(Hydroxymethyl)-5,5-dimethylhydantoin

Beschreibung

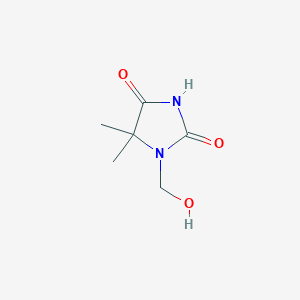

1-(Hydroxymethyl)-5, 5-dimethyl-2, 4-imidazolidinedione, also known as 1-(hydroxymethyl)-5, 5-dimethyl hydantoin or mono-methyloldimethylhydantoin, belongs to the class of organic compounds known as hydantoins. These are heterocyclic compounds containing an imidazolidine substituted by ketone group at positions 2 and 4. 1-(Hydroxymethyl)-5, 5-dimethyl-2, 4-imidazolidinedione exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-(hydroxymethyl)-5, 5-dimethyl-2, 4-imidazolidinedione is primarily located in the cytoplasm.

Eigenschaften

IUPAC Name |

1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-6(2)4(10)7-5(11)8(6)3-9/h9H,3H2,1-2H3,(H,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQZJFKTROUNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035152 | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid | |

| Record name | 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116-25-6, 27636-82-4 | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GlycoServe | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDM Hydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxymethyl-5,5-dimethylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Imidazolidinedione, (hydroxymethyl)-5,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(HYDROXYMETHYL)-5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CW1VP51HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 - 117 °C | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-(Hydroxymethyl)-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-(hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a key chemical intermediate and antimicrobial agent. This document details the synthesis of its precursor, 5,5-dimethylhydantoin (DMH), and the subsequent hydroxymethylation to yield the target compound. It includes detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.

Overview and Core Concepts

This compound, also known as monomethylol dimethylhydantoin (MDMH), is an organic compound that belongs to the hydantoin class. It is primarily known as a formaldehyde-releasing preservative used in cosmetics and other industrial applications to prevent microbial growth. The synthesis is a two-step process, starting with the formation of the hydantoin ring, followed by the addition of a hydroxymethyl group.

The selective synthesis of the mono-hydroxymethylated product is crucial and is primarily controlled by the stoichiometry of the reactants. While 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) is a common co-product, careful control of the molar ratio of 5,5-dimethylhydantoin to formaldehyde is essential to favor the formation of MDMH.

Synthesis of the Precursor: 5,5-Dimethylhydantoin (DMH)

The most common and well-documented method for synthesizing the 5,5-dimethylhydantoin precursor is the Bucherer-Bergs reaction, which involves the reaction of acetone cyanohydrin with ammonium carbonate.

Quantitative Data for 5,5-Dimethylhydantoin Synthesis

| Parameter | Value | Reference |

| Starting Materials | Acetone Cyanohydrin, Ammonium Carbonate | [1] |

| Molar Ratio | ~1 mole Acetone Cyanohydrin : ~1.3 moles Ammonium Carbonate | [1] |

| Reaction Temperature | 68-80°C, then 90°C | [1] |

| Reaction Time | ~3.5 hours | [1] |

| Crude Yield | 51-56% | [1] |

| Recrystallized Yield | ~80-85% recovery from crude product | [1] |

| Melting Point (Recrystallized) | 174-175°C (corrected: 178°C) | [1] |

| Alternative Method Yield | Up to 85% (using ammonium bicarbonate and ammonia) | [2] |

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin

Materials:

-

Acetone cyanohydrin (85 g, 1 mole)

-

Ammonium carbonate, freshly powdered (150 g, 1.31 moles)

-

Deionized water

-

Activated charcoal (Norit or equivalent)

-

Ether

Equipment:

-

600-mL beaker

-

Steam bath

-

Thermometer

-

Stirring apparatus

-

Heated filtration funnel

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Ice bath

Procedure:

-

In a 600-mL beaker, thoroughly mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.

-

Warm the mixture on a steam bath, preferably within a fume hood. Stir the mixture continuously with a thermometer.

-

A gentle reaction will commence at approximately 50°C. Maintain the reaction temperature between 68-80°C for about 3 hours. The mixture will be viscous or partially solid during this phase.

-

To complete the reaction and decompose any excess ammonium carbonate, increase the temperature to 90°C and hold for 30 minutes, or until the mixture is quiescent.

-

The resulting residue, which is colorless to pale yellow, will solidify upon cooling.

-

Dissolve the solid residue in 100 mL of hot water. Add a small amount of activated charcoal to decolorize the solution and digest for a few minutes.

-

Filter the hot solution rapidly through a pre-heated filter funnel to remove the charcoal.

-

Evaporate the filtrate on a hot plate until crystals begin to form on the surface of the liquid.

-

Immediately chill the solution in an ice bath to induce crystallization.

-

Collect the white crystals by suction filtration. Press the filter cake firmly and suck it as dry as possible.

-

Wash the crystals on the filter with two small portions (5-7 mL each) of ether. For each wash, incorporate the ether into the crystals before applying suction.

-

A second crop of crystals can be obtained by concentrating the mother liquor to a volume of 25 mL or less and repeating the chilling and filtration process.[1]

Purification Protocol: Recrystallization of 5,5-Dimethylhydantoin

-

Combine the crude 5,5-dimethylhydantoin crops.

-

Dissolve the crude product in a minimal amount of boiling water (approximately 65 mL).

-

Add a small amount of activated charcoal and digest for a few minutes.

-

Filter the hot solution through a heated filter to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration and wash sparingly with cold water.

-

Dry the crystals. The recovery is typically 80-85% of the crude weight.[1]

Synthesis of this compound (MDMH)

The synthesis of MDMH involves the electrophilic addition of formaldehyde to one of the nitrogen atoms of the 5,5-dimethylhydantoin ring. To selectively synthesize the mono-substituted product, a stoichiometric ratio of approximately 1:1 of 5,5-dimethylhydantoin to formaldehyde should be used. An alkaline catalyst is typically employed to facilitate the reaction.

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Materials | 5,5-Dimethylhydantoin, Paraformaldehyde (or Formaldehyde solution) | [3] |

| Molar Ratio (suggested) | ~1 mole 5,5-Dimethylhydantoin : ~1 mole Formaldehyde | [3][4] |

| Catalyst | Alkaline catalyst (e.g., Sodium Bicarbonate, Sodium Carbonate) | [3] |

| Reaction Temperature | 80-100°C (for solvent-free reaction) | [3] |

| Purity (Commercial) | >98.0% (by HPLC) | [5] |

| Melting Point | 100-106°C | [6] |

| Solubility | Freely soluble in water, methanol, ethanol, acetone. Slightly soluble in ethyl acetate. | [6] |

Experimental Protocol: Synthesis of this compound

Materials:

-

5,5-Dimethylhydantoin (128.13 g, 1 mole)

-

Paraformaldehyde (30.03 g, ~1 mole of formaldehyde)

-

Anhydrous Sodium Bicarbonate (or other alkaline catalyst, ~0.1-0.5 g)

Equipment:

-

Round-bottom flask (e.g., 250 mL)

-

Oil bath

-

Rotary evaporator or similar apparatus for rotation

-

Crystallizing dish

Procedure:

-

Combine 128.13 g (1 mole) of 5,5-dimethylhydantoin, 30.03 g (~1 mole) of paraformaldehyde, and a catalytic amount (~0.1-0.5 g) of anhydrous sodium bicarbonate in a round-bottom flask.

-

Heat the flask in an oil bath to 80-100°C while rotating the flask to ensure thorough mixing of the solid reactants.

-

The solid mixture will transform into a slurry and then into a molten liquid as the reaction proceeds. This process may take 20-40 minutes.

-

Continue heating and rotating for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Pour the molten product into a crystallizing dish and allow it to cool to room temperature. The product will solidify upon cooling.[3]

Note: This protocol is adapted from procedures for methylolated hydantoins. The key to selectivity is the strict 1:1 molar ratio of reactants. The reaction may yield a mixture containing unreacted DMH and the di-substituted product (DMDMH). Purification is therefore critical.

Purification Protocol: Recrystallization of this compound

Due to the high solubility of MDMH in water and common alcohols, a mixed-solvent system or a solvent in which it has lower solubility is recommended for purification. Ethyl acetate is a potential candidate for recrystallization.

-

Dissolve the crude solid product in a minimal amount of hot ethyl acetate. If solubility is low, a mixture of ethanol and ethyl acetate can be used.

-

If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.

-

Allow the solution to cool slowly to room temperature.

-

Chill the solution in an ice bath to induce crystallization.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of cold ethyl acetate or a solvent in which the product is sparingly soluble (e.g., ether).

-

Dry the crystals under vacuum.

Process and Reaction Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows and chemical transformations described in this guide.

Caption: Overall workflow for the synthesis of MDMH.

Caption: Reaction mechanism for the synthesis of MDMH.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102002000B - Method for producing 5,5-dimethyl hydantoin - Google Patents [patents.google.com]

- 3. US4908456A - Process for preparing methylolated hydantoins - Google Patents [patents.google.com]

- 4. CN1064813C - Hydroxymethylhydantoin composition - Google Patents [patents.google.com]

- 5. Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Hydroxymethyl)-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a heterocyclic organic compound with significant applications as a preservative in cosmetics and other industries. This document consolidates available data on its chemical identity, structure, and key physical and chemical characteristics. Detailed experimental protocols for the determination of these properties are described, and its primary mechanism of action as a formaldehyde-releaser is discussed. Safety and handling information based on available data for related compounds is also provided.

Chemical Identity and Structure

This compound, also known as monomethylol dimethyl hydantoin (MDMH), is a derivative of hydantoin. It is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a hydroxymethyl group attached to one of the nitrogen atoms and two methyl groups at the 5-position.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 116-25-6[1][2] |

| Molecular Formula | C₆H₁₀N₂O₃[1][2] |

| Molecular Weight | 158.16 g/mol [1][2] |

| IUPAC Name | 1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione |

| Synonyms | Monomethylol dimethyl hydantoin, MDMH, 1-Methylol-5,5-dimethylhydantoin |

Physicochemical Properties

The physicochemical properties of MDMH are crucial for its application, formulation, and understanding its behavior in various systems.

Table 2: Summary of Physicochemical Properties

| Property | Value | Reference/Method |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 100 - 106 °C | [1] |

| Boiling Point | Decomposes upon boiling | [4] |

| Solubility | Water: Freely soluble Methanol: Freely soluble Ethanol: Freely soluble Acetone: Freely soluble Ethyl Acetate: Slightly soluble Ether, Trichloroethylene, Carbon Tetrachloride: Practically insoluble | [1] |

| pKa (Predicted) | 8.28 ± 0.10 | Chemicalize |

| LogP | -0.92 | ChemAxon |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound. While direct access to full spectra is limited in public databases, the following represents typical data and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (singlet), the methylene protons of the hydroxymethyl group (likely a singlet or a doublet depending on coupling with the hydroxyl proton), and the N-H proton (a broad singlet). The chemical shifts would be influenced by the electronegative nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the quaternary carbon at the 5-position, the two methyl carbons, the methylene carbon of the hydroxymethyl group, and the two carbonyl carbons. The chemical shifts of the carbonyl carbons would be in the downfield region typical for such functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of MDMH would exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A moderate band around 3200-3400 cm⁻¹.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the methyl and methylene groups.

-

C=O stretch: Strong, distinct bands in the region of 1700-1780 cm⁻¹ for the two carbonyl groups of the hydantoin ring.

-

C-N stretch: Bands in the fingerprint region.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry would likely show the molecular ion peak at m/z 158. Fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH, mass 31), water (-H₂O, mass 18), and other characteristic cleavages of the hydantoin ring.

Experimental Protocols

The following sections describe generalized experimental protocols for determining the key physicochemical properties of this compound, based on standard methodologies such as the OECD Guidelines for the Testing of Chemicals.

Synthesis

This compound can be synthesized by the reaction of 5,5-dimethylhydantoin with formaldehyde.[1] The precursor, 5,5-dimethylhydantoin, can be prepared from acetone cyanohydrin and ammonium carbonate.[5]

Melting Point Determination (Capillary Method - OECD 102)

The melting point can be determined using a capillary tube method. A small amount of the finely powdered substance is packed into a capillary tube, which is then placed in a heated block or oil bath with a calibrated thermometer. The temperature is slowly increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely molten is recorded as the melting point.

Solubility Determination (Flask Method - OECD 105)

The solubility of MDMH in water and other solvents can be determined by the flask method. A known amount of the substance is added to a known volume of the solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as HPLC.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in water is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is the pH at the half-equivalence point of the titration curve.

Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA): TGA can be used to evaluate the thermal stability of MDMH. A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions. A sample and a reference are heated at the same rate, and the difference in heat flow is measured. The DSC thermogram can show the melting point (endothermic peak) and any exothermic decomposition events.

Mechanism of Action: Formaldehyde Releaser

This compound functions as an antimicrobial agent by slowly releasing formaldehyde in the presence of water.[1] This controlled release of formaldehyde is effective in inhibiting the growth of a broad spectrum of microorganisms, including bacteria and fungi. Formaldehyde exerts its antimicrobial effect by denaturing proteins and nucleic acids in microbial cells.

Safety and Handling

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

-

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly closed.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Applications in Research and Development

The primary application of this compound is as a preservative in cosmetics and personal care products.[1] In a research and development context, it can be used as a source of controlled formaldehyde release for various studies. Its antimicrobial properties also make it a reference compound in the development of new preservative systems. Furthermore, it can serve as a building block in the synthesis of more complex molecules.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. Its utility as a formaldehyde-releasing preservative is directly linked to these properties, particularly its solubility and stability in aqueous formulations. This technical guide provides a foundational understanding of MDMH for researchers and professionals in drug development and related fields. Further experimental investigation into its thermal decomposition products and a definitive experimental pKa value would be beneficial for a more complete profile of this compound.

References

- 1. This compound [drugfuture.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DMDM hydantoin | C7H12N2O4 | CID 22947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: The Core Mechanism of Formaldehyde Release from 1-(Hydroxymethyl)-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism underpinning the release of formaldehyde from 1-(hydroxymethyl)-5,5-dimethylhydantoin (MDM hydantoin). MDM hydantoin is a widely utilized antimicrobial preservative in cosmetics, pharmaceuticals, and various industrial applications. Its efficacy is derived from the slow and sustained release of formaldehyde, a potent biocide. Understanding the kinetics and pathways of this release is critical for formulation development, stability testing, and safety assessment.

Core Mechanism: Hydrolytic Cleavage

The principal mechanism for formaldehyde liberation from this compound is a reversible hydrolytic cleavage of the N-hydroxymethyl group.[1][2] In the presence of water, the molecule decomposes to release one equivalent of free formaldehyde and its parent compound, 5,5-dimethylhydantoin (DMH).[1][2]

This equilibrium reaction is crucial for the preservative action of MDM hydantoin, as it maintains a low, yet effective, concentration of formaldehyde in the formulation over time.

Factors Influencing Formaldehyde Release

The rate and extent of formaldehyde release are significantly influenced by several environmental factors:

-

pH: The hydrolysis of MDM hydantoin is subject to both acid and base catalysis. Generally, the rate of formaldehyde release increases with both increasing and decreasing pH from a neutral point. In cosmetic formulations, which often have a pH close to neutral, the release is typically slow and controlled.

-

Temperature: An increase in temperature accelerates the rate of decomposition of MDM hydantoin, leading to a higher rate of formaldehyde release.[2] This is a critical consideration for the storage and handling of products containing this preservative.

-

Matrix Composition: The medium in which MDM hydantoin is dissolved plays a significant role. The release of formaldehyde is generally highest in aqueous solutions.[2] In complex cosmetic or pharmaceutical formulations, interactions with other ingredients can modulate the release profile.[2]

-

Time: The release of formaldehyde is a time-dependent process. Over time, the concentration of free formaldehyde in a product containing MDM hydantoin will change as the equilibrium between the bound and free forms is established and potentially shifts due to changes in other conditions.[2]

Quantitative Data on Formaldehyde Release

Table 1: Influence of pH on the Half-Life (t½) of N-Hydroxymethyl Compound Hydrolysis at a Constant Temperature

| pH | Half-Life (t½) (hours) |

| 4.0 | 200 |

| 5.0 | 500 |

| 6.0 | 1000 |

| 7.0 | 800 |

| 8.0 | 300 |

| 9.0 | 100 |

Note: Data is hypothetical and for illustrative purposes to demonstrate the U-shaped pH-rate profile typical for the hydrolysis of such compounds.

Table 2: Influence of Temperature on the First-Order Rate Constant (k) for N-Hydroxymethyl Compound Hydrolysis at a Constant pH

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 25 | 1.0 x 10⁻⁷ |

| 40 | 5.0 x 10⁻⁷ |

| 60 | 5.0 x 10⁻⁶ |

| 80 | 3.5 x 10⁻⁵ |

Note: Data is hypothetical and for illustrative purposes to demonstrate the temperature dependence of the reaction, which typically follows the Arrhenius equation.

Experimental Protocols

The quantification of formaldehyde released from MDM hydantoin is essential for quality control and safety assessment. The following are detailed methodologies for two common analytical techniques.

Quantification of Released Formaldehyde using High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This is the most widely used method for the determination of formaldehyde. It involves the derivatization of formaldehyde with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV-Vis spectrophotometry.

3.1.1. Materials and Reagents

-

This compound (MDM hydantoin) standard

-

5,5-dimethylhydantoin (DMH) standard

-

Formaldehyde standard solution (37%)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid

-

Phosphate buffer

-

Sodium hydroxide

-

Sample matrix (e.g., cosmetic cream, aqueous solution)

3.1.2. Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Analytical balance

-

Vortex mixer

-

Centrifuge

3.1.3. Procedure

-

Preparation of DNPH Reagent: Dissolve an accurately weighed amount of DNPH in acetonitrile, acidified with a small amount of hydrochloric acid.

-

Standard Preparation: Prepare a series of standard solutions of formaldehyde by diluting the 37% stock solution. Derivatize each standard by reacting a known volume with the DNPH reagent.

-

Sample Preparation:

-

Accurately weigh a sample containing MDM hydantoin.

-

Disperse or dissolve the sample in a known volume of a suitable solvent (e.g., water, acetonitrile-water mixture).

-

For studying the influence of pH, adjust the pH of the sample solution using appropriate buffers.

-

For studying the influence of temperature, incubate the sample solution at the desired temperature for a specific period.

-

-

Derivatization:

-

Take an aliquot of the sample solution.

-

Add the DNPH reagent and allow the reaction to proceed for a defined time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

Quench the reaction by adding a neutralizing agent, such as a phosphate buffer.

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized standard and sample solutions into the HPLC system.

-

Elute the components using a mobile phase, typically a mixture of acetonitrile and water, in an isocratic or gradient mode.

-

Monitor the effluent at the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (typically around 360 nm).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the formaldehyde standards.

-

Determine the concentration of formaldehyde in the sample by interpolating its peak area on the calibration curve.

-

Quantification of Released Formaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. For formaldehyde analysis, derivatization is typically required to improve its chromatographic properties.

3.2.1. Materials and Reagents

-

MDM hydantoin standard

-

Formaldehyde standard solution

-

Derivatizing agent (e.g., Pentafluorophenylhydrazine (PFPH) or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA))

-

Solvent for extraction (e.g., hexane, toluene)

-

Anhydrous sodium sulfate

-

Sample matrix

3.2.2. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary column suitable for the analysis of the derivative (e.g., DB-5ms)

-

Autosampler

-

Vortex mixer

-

Centrifuge

3.2.3. Procedure

-

Standard Preparation: Prepare a series of formaldehyde standard solutions and derivatize them with the chosen reagent (e.g., PFPH) in a suitable solvent.

-

Sample Preparation:

-

Accurately weigh the sample containing MDM hydantoin.

-

Disperse or dissolve the sample in a known volume of aqueous solution.

-

Adjust pH or incubate at a specific temperature as required for the study.

-

-

Derivatization and Extraction:

-

Add the derivatizing agent to the aqueous sample.

-

Allow the derivatization reaction to proceed under optimized conditions (time, temperature).

-

Perform a liquid-liquid extraction of the derivative using an organic solvent (e.g., hexane).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject a known volume of the extract into the GC-MS system.

-

Use a suitable temperature program for the GC oven to separate the derivative from other matrix components.

-

Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification:

-

Create a calibration curve from the analysis of the derivatized formaldehyde standards.

-

Quantify the formaldehyde in the sample by comparing the peak area of the derivative to the calibration curve.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of the formaldehyde release mechanism and the experimental workflow for its quantification.

Caption: Mechanism of formaldehyde release from MDM Hydantoin.

Caption: Experimental workflow for HPLC-DNPH analysis.

Conclusion

The release of formaldehyde from this compound is a well-understood process of reversible hydrolytic cleavage. The kinetics of this release are intricately linked to the pH, temperature, and composition of the formulation. For professionals in research, drug development, and quality control, a thorough understanding of these principles is paramount. The application of robust analytical methods, such as HPLC with DNPH derivatization, allows for the precise quantification of released formaldehyde, ensuring product safety, stability, and efficacy. Further research to generate comprehensive public data on the release kinetics of MDM hydantoin under a wider range of conditions would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(Hydroxymethyl)-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a compound of interest in various industrial and research applications. This document details the available spectral data, outlines the experimental protocols for their acquisition, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: While the existence of this spectroscopic data is confirmed in various databases[1][2], specific peak assignments and values were not available in the provided search results. Researchers are advised to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS) for detailed information.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of hydrogen (¹H) and carbon (¹³C) atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to avoid interference from solvent protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. In the case of this compound, a specific multi-reaction monitoring (MRM) transition of 159.0 → 84.0 m/z has been reported for its detection[3].

Workflow and Synthesis

The synthesis of this compound is a key process for its production and use. The following diagram illustrates a typical synthetic workflow.

Caption: Synthetic workflow for this compound.

This compound is typically synthesized by the reaction of 5,5-dimethylhydantoin with formaldehyde[4]. The reaction conditions, such as temperature and pH, can be controlled to optimize the yield of the desired product. Following synthesis, spectroscopic techniques are employed to confirm the structure and purity of the resulting this compound.

References

- 1. 1-Hydroxymethyl-5,5-dimethylhydantoin(116-25-6) 1H NMR [m.chemicalbook.com]

- 2. 1-Monomethylol-5,5-dimethylhydantoin | C6H10N2O3 | CID 67000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

Thermal Stability of 1-(Hydroxymethyl)-5,5-dimethylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a member of the hydantoin class of organic compounds, is widely utilized as a preservative in cosmetics and various industrial applications. Its efficacy stems from its function as a formaldehyde-releasing agent, providing broad-spectrum antimicrobial activity. The thermal stability of MDMH is a critical parameter influencing its storage, formulation, and application, particularly concerning the controlled release of formaldehyde and the potential for thermal runaway reactions. This technical guide provides a comprehensive overview of the thermal stability of MDMH, summarizing the known decomposition pathways and outlining the standard experimental protocols for its characterization. While specific quantitative data from dedicated thermal analyses on pure MDMH are not extensively available in public literature, this guide establishes a framework for its evaluation based on established principles of thermal analysis.

Introduction

This compound (CAS No: 116-25-6), also known as monomethylol dimethylhydantoin, is a key preservative in a range of products. Its primary mechanism of action involves the slow release of formaldehyde in the presence of water. This controlled decomposition is highly dependent on environmental factors, most notably temperature, pH, and the composition of the surrounding matrix.[1][2] Understanding the thermal behavior of MDMH is paramount for ensuring product stability, safety, and efficacy. Elevated temperatures can accelerate the release of formaldehyde, potentially leading to concentrations that exceed regulatory limits and, in extreme cases, could compromise the chemical integrity of the formulation.[1][3]

Thermal Decomposition Pathway

The principal decomposition pathway for MDMH, especially in aqueous formulations, is hydrolytic cleavage. This reaction results in the formation of 5,5-dimethylhydantoin (DMH) and one molecule of formaldehyde. This equilibrium reaction is the basis for its preservative action.

Caption: Hydrolytic decomposition of MDMH.

At elevated temperatures in a dry state, it has been noted that MDMH can form a water-soluble dimethylhydantoin formaldehyde resin, suggesting a different, polymerization-based decomposition or reaction pathway under anhydrous conditions.

Thermal Analysis Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 116-25-6 | [4] |

| Molecular Formula | C₆H₁₀N₂O₃ | [4] |

| Molecular Weight | 158.16 g/mol | [4] |

| Melting Point | ~100-106 °C | [4] |

| Appearance | White to almost white crystalline powder | [4] |

Table 2: Summary of Expected TGA Data

This table is a template. Specific values require experimental determination.

| Parameter | Expected Observation |

| Onset of Decomposition (Tonset) | Temperature at which significant mass loss begins. |

| Decomposition Steps | Likely a multi-step process involving water loss (if hydrated), formaldehyde release, and subsequent decomposition of the hydantoin ring. |

| Mass Loss (%) at Each Step | Quantitative loss corresponding to the release of H₂O, CH₂O, and other gaseous byproducts. |

| Residue (%) at End Temperature | Percentage of material remaining at the conclusion of the analysis. |

Table 3: Summary of Expected DSC Data

This table is a template. Specific values require experimental determination.

| Parameter | Expected Observation |

| Melting Point (Tm) | Endothermic peak corresponding to the solid-to-liquid phase transition (~100-106 °C). |

| Enthalpy of Fusion (ΔHfus) | Energy required for melting. |

| Decomposition Events | May show endothermic or exothermic peaks following the melt, corresponding to formaldehyde release and other decomposition reactions. |

| Enthalpy of Decomposition (ΔHdecomp) | Net energy released or absorbed during decomposition. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to characterize the thermal stability of a compound like MDMH.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and rate of mass loss of a material as a function of temperature in a controlled atmosphere.

-

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.

-

Methodology:

-

Sample Preparation: A sample of 5-10 mg of pure MDMH is accurately weighed into a ceramic or aluminum TGA pan.

-

Instrument Setup: The pan is placed on the TGA balance. The furnace is sealed.

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (air) can also be performed for comparison.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument records the sample mass as a function of temperature and time. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine onset temperatures and temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of melting points, glass transitions, and the enthalpy of reactions.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: A small amount of MDMH (2-5 mg) is weighed into an aluminum DSC pan. The pan is hermetically sealed to contain any evolved gases and prevent mass loss before decomposition. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: A purge gas, typically nitrogen, is passed through the cell at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is subjected to a controlled heating program, for example, heating from 25 °C to 350 °C at a rate of 10 °C/min.

-

Data Collection: The instrument measures the differential heat flow between the sample and the reference. The resulting thermogram is analyzed to identify endothermic (melting) and exothermic (decomposition) events and to calculate their corresponding enthalpies.

-

Accelerating Rate Calorimetry (ARC)

-

Objective: To study the time, temperature, and pressure relationships for a chemical reaction under adiabatic ("no heat loss") conditions, which simulates a worst-case thermal runaway scenario.

-

Apparatus: An accelerating rate calorimeter.

-

Methodology:

-

Sample Preparation: A known quantity of MDMH is placed in a robust, sealed sample container (a "bomb"), often made of titanium or stainless steel.

-

Instrument Setup: The bomb is placed within the calorimeter, which is a heavily insulated and controlled environment. Thermocouples are attached to the bomb to monitor its temperature precisely.

-

Experimental Mode: The instrument operates in a "Heat-Wait-Seek" mode.

-

Heat: The sample is heated to a specified starting temperature.

-

Wait: The system holds the temperature constant for a period to achieve thermal equilibrium.

-

Seek: The instrument monitors the sample's temperature for any self-heating (an exothermic reaction). If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the heaters in the calorimeter match the sample's temperature, ensuring all heat generated by the reaction remains within the sample.

-

Data Collection: The instrument records the temperature and pressure inside the bomb as a function of time until the reaction is complete. This data is used to determine the onset temperature of thermal runaway, the adiabatic temperature rise, and the rate of pressure generation.

-

Experimental and Logical Workflows

A systematic approach is essential for a thorough evaluation of thermal stability.

Caption: Thermal stability experimental workflow.

Conclusion

This compound is a thermally sensitive compound whose primary decomposition pathway in formulations is the release of formaldehyde. While specific quantitative thermal analysis data on the pure substance is sparse in the public domain, the established analytical techniques of TGA, DSC, and ARC provide a clear and robust framework for its characterization. A thorough understanding of its thermal properties using these methods is essential for formulation scientists and drug development professionals to ensure the safety, stability, and regulatory compliance of products containing this widely used preservative. Further research to publish detailed TGA, DSC, and ARC data on MDMH would be of significant value to the scientific community.

References

A Technical Guide to Hydantoin-Based Biocides: Synthesis, Mechanisms, and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Hydantoin and its derivatives represent a versatile class of heterocyclic compounds that have attracted significant attention in medicinal chemistry and materials science.[1] The hydantoin scaffold, an imidazolidine-2,4-dione ring, is a key structural feature in a range of pharmaceuticals, including the anticonvulsant phenytoin, the muscle relaxant dantrolene, and the antimicrobial agent nitrofurantoin.[2][3] In the field of biocides, hydantoin derivatives are emerging as a promising solution to combat the growing threat of antimicrobial resistance. Their diverse mechanisms of action, potential for broad-spectrum activity, and amenability to chemical modification make them valuable candidates for the development of new therapeutic agents and disinfectant technologies.[1][4]

This technical guide provides a comprehensive literature review of hydantoin-based biocides, detailing their synthesis, mechanisms of action, and quantitative efficacy. It includes detailed experimental protocols and visual diagrams to support researchers in this field.

Synthesis of Hydantoin-Based Biocides

The synthesis of the hydantoin ring is most famously achieved through the Bucherer-Bergs reaction. This multicomponent reaction typically involves a ketone or aldehyde, an ammonium salt (like ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide).[5][6] This method is highly effective for producing 5,5-disubstituted hydantoins.[6]

Another classical approach is the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate, followed by acid-mediated cyclization.[3] Modern variations allow for the synthesis of a wide array of substituted hydantoins by reacting α-amino methyl ester hydrochlorides with carbamates or by employing multicomponent Ugi/cyclization sequences.[7] These methods provide pathways to novel derivatives with tailored biological activities.[2]

Caption: Generalized workflow for the Bucherer-Bergs synthesis of hydantoins.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Hydantoins

This protocol is adapted from a method for synthesizing hydantoin derivatives via the cyclization of N-(1-benzotriazolecarbonyl)-amino acid derivatives.[2]

-

Dissolution: Dissolve the N-(1-benzotriazolecarbonyl)-amino acid derivative (1.5 mmol) in acetone (60 mL).

-

Base Addition: Add a 5% sodium carbonate solution (5 mL) to the reaction mixture.

-

Reaction: Stir the mixture for 2 hours at room temperature to facilitate intramolecular cyclization.

-

Solvent Removal: Evaporate the acetone under reduced pressure (in vacuo).

-

Isolation: The precipitated product is filtered off and washed thoroughly with water.

-

Purification: Recrystallize the crude product from an acetone/water mixture to yield the purified 3,5-disubstituted hydantoin.[2]

Mechanisms of Biocidal Action

Hydantoin derivatives exert their biocidal effects through several distinct mechanisms, a versatility that makes them particularly potent. Unlike traditional antibiotics that often have a single target, some hydantoins can attack microbes on multiple fronts.

-

Bacterial Membrane Disruption: A primary mechanism for many novel, potent hydantoin derivatives is the disruption of the bacterial cell membrane.[4][8] These compounds are often amphiphilic, featuring both hydrophobic tails and cationic groups. This structure allows them to interact with and permeabilize the bacterial membrane, similar to the action of host-defense peptides.[4][8] This disruption leads to the leakage of essential cellular contents and rapid cell death.[9][10] This physical mode of action is less likely to induce bacterial resistance compared to metabolic pathway inhibition.[4]

-

DNA Damage: The classic hydantoin-based biocide, nitrofurantoin, functions differently. It is believed that bacterial enzymes reduce the nitro group on the molecule to create highly reactive intermediates. These intermediates can then cause damage to bacterial DNA and other crucial macromolecules, inhibiting vital cellular processes like DNA synthesis and replication.[4][10]

-

Oxidative Action (N-halamines): N-halogenated hydantoins, such as dichlorodimethylhydantoin (DCDMH) and bromochlorodimethylhydantoin (BCDMH), are widely used as disinfectants and sanitizers.[3] Their mechanism relies on the release of active chlorine or bromine. These halogens act as powerful oxidizing agents, leading to the denaturation of proteins and enzymes, which is lethal to a broad range of microorganisms.[3][11]

Caption: Mechanism of action for membrane-active hydantoin derivatives.

Quantitative Data on Biocidal Efficacy

The antimicrobial efficacy of hydantoin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[10] Time-kill assays are also used to assess how rapidly a biocide can eradicate a microbial population.[9]

Table 1: Minimum Inhibitory Concentration (MIC) of Hydantoin Derivatives against Various Bacteria

| Compound | S. aureus (MRSA) (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | K. pneumoniae (μg/mL) | A. baumannii (μg/mL) | Reference |

| Nitrofurantoin (26) | 12.5 | 6.25 | >100 | 25 | 25 | [4] |

| Compound 22 | <0.5 | <0.5 | <1.0 | <1.0 | <1.0 | [4] |

| Compound 18 (Dimer) | 4 | 8 | 16 | 16 | 8 | [9] |

Note: Compound numbers are as designated in the cited literature. Compound 22 is a cationic lipidated hydantoin. Compound 18 is a hydantoin derivative dimer.

Table 2: Time-Kill Kinetics of Hydantoin Derivatives

| Compound | Organism | Concentration | Time to Eradication | Reference |

| Compound 22 | S. aureus (MRSA) | 25 µg/mL (50x MIC) | 10 min | [4] |

| Compound 22 | S. aureus (MRSA) | 2.0 µg/mL (4x MIC) | 60 min | [4] |

| Compound 22 | E. coli | 25 µg/mL | 30 min | [4] |

| Compound 18 (Dimer) | S. aureus | 4x MIC | < 60 min | [9] |

| Compound 18 (Dimer) | E. coli | 4x MIC | < 60 min | [9] |

Experimental Protocols for Efficacy Testing

Standardized protocols are crucial for evaluating and comparing the efficacy of biocidal agents.[12][13] The following are generalized methodologies adapted from the literature for antimicrobial susceptibility testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.[10]

-

Culture Preparation: Inoculate the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Tryptic Soy Broth) and incubate at 37°C until it reaches the logarithmic growth phase.

-

Compound Preparation: Prepare a stock solution of the hydantoin compound in a suitable solvent. Perform serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve a range of test concentrations.

-

Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL). Add 100 µL of this inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]

Protocol 2: Time-Kill Assay

This protocol measures the rate of bactericidal activity.[9]

-

Culture Preparation: Grow the test bacteria to the mid-logarithmic phase and dilute to approximately 1 x 10^6 CFU/mL in a suitable broth.

-

Exposure: Add the hydantoin compound to the bacterial suspension at predefined concentrations (e.g., 1x, 2x, and 4x MIC). An untreated culture serves as the control.

-

Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each suspension.

-

Neutralization & Plating: Immediately perform serial dilutions of the aliquot in a neutralizing broth or saline solution. Plate 100 µL of appropriate dilutions onto agar plates (e.g., TSB agar).

-

Incubation & Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.

-

Analysis: Plot the log10 CFU/mL against time for each concentration to visualize the killing kinetics.[9]

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Hydantoin - Wikipedia [en.wikipedia.org]

- 4. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jsynthchem.com [jsynthchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Hydantoin synthesis [organic-chemistry.org]

- 8. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Guidance on efficacy requirements for biocides: Planning your test product and testing - Canada.ca [canada.ca]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-Depth Technical Guide to the Safety and Handling of 1-(Hydroxymethyl)-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a compound often used as a preservative due to its ability to release formaldehyde. The following sections detail its physical and chemical properties, toxicological data, experimental protocols for safety assessment, and recommended procedures for safe handling and emergency response.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 116-25-6 | - |

| Molecular Formula | C6H10N2O3 | - |

| Molecular Weight | 158.16 g/mol | - |

| Appearance | White crystalline solid | - |

| Melting Point | 110-117 °C | PubChem |

| Solubility | Freely soluble in water | PubChem |

| Density | Data not available | - |

Toxicological Data

This compound is known to be a formaldehyde-releasing agent. The primary toxicological concerns are related to the effects of formaldehyde, which is classified as a known human carcinogen.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | ECHA |

| Skin Irritation | Irritant | Rabbit | ECHA |

| Eye Irritation | Serious eye damage | Rabbit | ECHA |

| Skin Sensitization | May cause an allergic skin reaction | Mouse | ECHA |

| Mutagenicity | Positive in some in vitro tests | - | ECHA |

| Carcinogenicity | Classified as a formaldehyde releaser | - | IARC |

Experimental Protocols

Accurate assessment of the safety profile of this compound relies on standardized experimental protocols. The following are detailed methodologies for key safety-related experiments.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental physical property used for substance identification and purity assessment. Several methods are described in OECD Guideline 102, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[1][2][3]

Method: Capillary Tube Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Density of Solids (OECD Guideline 109)

This guideline provides methods for determining the density of solid substances. The gas pycnometer method is a common and accurate technique.[4][5]

Method: Gas Pycnometer

-

Principle: The method determines the volume of a known mass of the solid by measuring the pressure change of a gas (e.g., helium) in a calibrated chamber.

-

Apparatus: A gas pycnometer consisting of a sample chamber and a reference chamber of known volumes.

-

Procedure:

-

A weighed sample of this compound is placed in the sample chamber.

-

The chamber is filled with the analysis gas to a specific pressure.

-

A valve is opened, allowing the gas to expand into the reference chamber.

-

The resulting equilibrium pressure is measured.

-

-

Calculation: The volume of the sample is calculated based on the pressure difference, and the density is determined by dividing the mass of the sample by its volume.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro test method is used to assess the skin irritation potential of a chemical by using a reconstructed human epidermis model.[6][7][8][9]

Method: Reconstructed Human Epidermis (RhE) Model

-

Test System: A commercially available RhE model, which is a three-dimensional tissue construct that mimics the human epidermis.

-

Procedure:

-

Pre-incubation: The RhE tissues are pre-incubated in a culture medium for a specified period.

-

Application of Test Chemical: A small amount of this compound (solid or dissolved in a suitable solvent) is applied topically to the surface of the RhE tissue.

-

Incubation: The tissues are incubated with the test chemical for a defined period (e.g., 60 minutes).

-

Post-incubation: The test chemical is removed, and the tissues are incubated in a fresh medium for a longer period (e.g., 42 hours).

-

-

Viability Assessment: The viability of the tissue is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

-

Classification: The substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%) compared to a negative control.

Signaling Pathways and Workflows

Visual representations of key mechanisms and procedures are crucial for a clear understanding of the risks and the necessary precautions when working with this compound.

Formaldehyde Release and Cellular Toxicity

This compound acts as a preservative by slowly releasing formaldehyde in the presence of water. Formaldehyde is a highly reactive molecule that can exert cytotoxic effects through various mechanisms.

Caption: Mechanism of formaldehyde release from MDMH and its subsequent cellular toxicity pathways.

The released formaldehyde can crosslink DNA and proteins, leading to cellular damage.[10][11][12] It can also induce oxidative stress through the generation of reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death) and an inflammatory response.[10][11]

Safe Handling Workflow for Powdered Chemicals

A systematic approach is necessary for the safe handling of powdered chemicals like this compound to minimize exposure.[13][14][15][16]

Caption: A stepwise workflow for the safe handling of powdered this compound.

Emergency Spill Response Workflow for Solid Chemicals

In the event of a spill, a clear and practiced emergency response plan is critical to ensure the safety of all personnel.[17][18][19][20][21]

References

- 1. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 2. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 3. search.library.doc.gov [search.library.doc.gov]

- 4. Test no. 109 [electronic resource] : density of liquids and solids : Organisation for Economic Co-operation and Development : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. iivs.org [iivs.org]

- 9. youtube.com [youtube.com]

- 10. The cellular function and molecular mechanism of formaldehyde in cardiovascular disease and heart development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Emerging mechanisms underlying formaldehyde toxicity and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gz-supplies.com [gz-supplies.com]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]

- 17. oehs.tulane.edu [oehs.tulane.edu]

- 18. ulethbridge.ca [ulethbridge.ca]

- 19. offices.austincc.edu [offices.austincc.edu]

- 20. acs.org [acs.org]

- 21. depts.ttu.edu [depts.ttu.edu]

The Toxicokinetic Profile of 1-(Hydroxymethyl)-5,5-dimethylhydantoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) is a formaldehyde-releasing preservative commonly utilized in cosmetic and personal care products. A thorough understanding of its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for accurate risk assessment and the development of safer products. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the toxicokinetics of MDMH, with a focus on quantitative data, experimental methodologies, and the molecular pathways of its action.

Introduction

This compound is an organic compound belonging to the hydantoin class, which is employed as an antimicrobial agent in a variety of consumer products.[1][2] Its efficacy is derived from its ability to release formaldehyde, a potent biocide.[3] However, the release of formaldehyde also raises safety concerns due to its classification as a known human carcinogen.[4] This document synthesizes the available data on the toxicokinetic profile of MDMH to provide a detailed resource for researchers and professionals in the field.

Absorption

Dermal Absorption

The primary route of human exposure to MDMH is through dermal contact with cosmetic and personal care products.[5] Preclinical studies in rats have demonstrated significant absorption of MDMH through the skin. Following transdermal application, a substantial portion of the applied dose penetrates the skin barrier and becomes systemically available.[6]

A population toxicokinetic model estimated that approximately 84% of topically applied MDMH is absorbed through the skin in rats.[6]

Distribution

Tissue Distribution

Specific quantitative tissue distribution studies for this compound are limited in the publicly available literature. However, data for the closely related compound 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin) in rats provides qualitative insights. Following dermal application of radiolabeled DMDM Hydantoin, radioactivity was detected in various tissues, with the highest levels found in the gastrointestinal tract, liver, and bone marrow.[7] Importantly, these studies indicated no evidence of accumulation of DMDM Hydantoin or its metabolites in most tissues.[7]